4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid
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Overview
Description
4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid: is an organic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . This compound features a fluorinated pyridine ring attached to an oxane ring with a carboxylic acid functional group. It is primarily used in research and development as a versatile small molecule scaffold .
Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. Based on its structure, it may interact with proteins or enzymes that have affinity for pyridine derivatives or carboxylic acids .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to changes in cellular processes .
Pharmacokinetics
Typically, factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
It would depend on the specific target and mode of action of the compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. For instance, the stability of the compound could be affected by exposure to light or heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a series of reactions to introduce the desired functional groups.
Oxane Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxane ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated molecules on biological systems. It can serve as a precursor for the synthesis of potential drug candidates .
Industry: While its industrial applications are limited, this compound can be used in the development of new materials and chemical processes .
Comparison with Similar Compounds
- 4-(5-Chloropyridin-2-yl)oxane-4-carboxylic acid
- 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid
- 4-(5-Iodopyridin-2-yl)oxane-4-carboxylic acid
Uniqueness: The presence of the fluorine atom in 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid distinguishes it from its halogenated analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets .
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFDKWBKVLRWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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